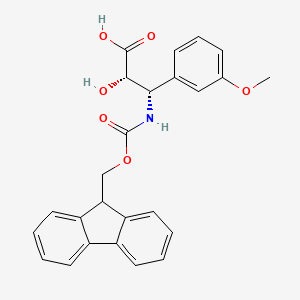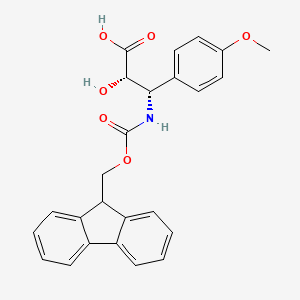
N-(2-Bromo-4-hydroxyphenyl)acetamide
描述
N-(2-Bromo-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxyacetanilide: The synthesis typically begins with the bromination of 4-hydroxyacetanilide. This reaction involves treating 4-hydroxyacetanilide with bromine in the presence of a suitable solvent, such as acetic acid, to yield N-(2-Bromo-4-hydroxyphenyl)acetamide.
Acetylation of 2-bromo-4-hydroxyaniline: Another route involves the acetylation of 2-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base like pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form N-(2-Bromo-4-aminophenyl)acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of N-(2-Bromo-4-oxophenyl)acetamide.
Reduction: Formation of N-(2-Bromo-4-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry:
Material Science: N-(2-Bromo-4-hydroxyphenyl)acetamide is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, further influencing its biological activity.
相似化合物的比较
N-(4-Bromo-2-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern.
N-(2-Bromo-4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxyl group.
N-(2-Chloro-4-hydroxyphenyl)acetamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness: N-(2-Bromo-4-hydroxyphenyl)acetamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents. These properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-(2-bromo-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVPIONPFBCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605126 | |
| Record name | N-(2-Bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97868-28-5 | |
| Record name | N-(2-Bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















